2-Ethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate
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Overview
Description
2-Ethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate is a chemical compound that belongs to the class of benzodioxoles It is characterized by the presence of an ethoxy group and a dimethylcarbamate moiety attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate typically involves the reaction of 2-ethoxy-1,3-benzodioxole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is typically purified using large-scale chromatographic techniques or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The ethoxy group or the dimethylcarbamate moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Ethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yl)ethanol
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Uniqueness
2-Ethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61083-36-1 |
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Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2-ethoxy-1,3-benzodioxol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H15NO5/c1-4-15-12-17-9-7-5-6-8(10(9)18-12)16-11(14)13(2)3/h5-7,12H,4H2,1-3H3 |
InChI Key |
BWXRIEKWFIUGFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OC2=C(O1)C(=CC=C2)OC(=O)N(C)C |
Origin of Product |
United States |
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